BIX HCl

説明

1,4-Bis(imidazol-1-ylmethyl)benzene hydrochloride (BIX HCl) is a coordination compound featuring a benzene core substituted with two imidazole-methyl groups, protonated as hydrochloride. It serves as a critical ligand in constructing bioinspired theranostic coordination polymer nanoparticles (DA-NCPs) for intranasal dopamine delivery . This compound’s imidazole groups enable metal coordination, forming stable porous frameworks. Its synthesis involves coupling imidazole derivatives with 1,4-bis(bromomethyl)benzene, followed by HCl treatment. Applications center on drug delivery due to its biocompatibility and ability to form nanostructures with controlled porosity .

特性

IUPAC Name |

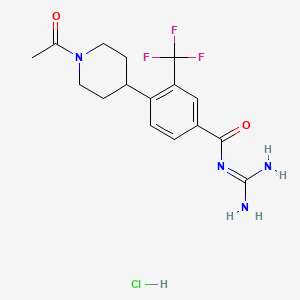

4-(1-acetylpiperidin-4-yl)-N-(diaminomethylidene)-3-(trifluoromethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4O2.ClH/c1-9(24)23-6-4-10(5-7-23)12-3-2-11(14(25)22-15(20)21)8-13(12)16(17,18)19;/h2-3,8,10H,4-7H2,1H3,(H4,20,21,22,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSZLEROFKLICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

化学反応解析

反応の種類

BIX NHE1阻害剤は、次のようないくつかのタイプの化学反応を受けます。

酸化: この化合物は酸化反応を受ける可能性があり、その化学構造と活性を変化させる可能性があります。

還元: 還元反応も起こり、阻害剤としての化合物の有効性に影響を与える可能性があります。

一般的な試薬と条件

BIX NHE1阻害剤を含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな有機溶媒が含まれます。 温度、圧力、反応時間などの特定の条件は、反応の望ましい結果によって異なります.

生成される主要な生成物

BIX NHE1阻害剤の反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応は酸化誘導体を生成する可能性があり、置換反応は異なる官能基を持つ化合物を生成する可能性があります.

科学研究の応用

BIX NHE1阻害剤は、次のような幅広い科学研究の応用があります。

化学: NHE1阻害剤の化学的性質と反応を研究するために使用されます。

生物学: pH調節やイオン輸送など、NHE1を含む細胞プロセスの研究に使用されます。

化学反応の分析

Types of Reactions

BIX NHE1 inhibitor undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.

Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy as an inhibitor.

Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in the reactions involving BIX NHE1 inhibitor include oxidizing agents, reducing agents, and various organic solvents. The specific conditions, such as temperature, pressure, and reaction time, depend on the desired outcome of the reaction .

Major Products Formed

The major products formed from the reactions of BIX NHE1 inhibitor depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield compounds with different functional groups .

科学的研究の応用

Chemical Applications

BIX Hydrochloride serves as a reagent in diverse chemical reactions, particularly in studies involving the inhibition of sodium-hydrogen exchange. Its ability to selectively inhibit the sodium-hydrogen exchanger 1 (NHE1) has made it valuable in exploring reaction mechanisms and developing new compounds.

In biological research, BIX Hydrochloride is primarily used to investigate the role of NHE1 in regulating intracellular pH and cell volume. Its inhibition of NHE1 has implications for various cellular processes, including cell migration and volume regulation.

Case Study: Ischemia-Reperfusion Injury

A significant study demonstrated that BIX Hydrochloride effectively prevents ischemic damage in an isolated rat heart model during ischemia-reperfusion injury. The compound's selective inhibition of NHE1 led to improved cell survival rates and reduced damage from oxidative stress.

Medical Applications

BIX Hydrochloride is being explored for therapeutic applications in conditions where NHE1 activity is dysregulated, such as cardiovascular diseases and cancer. Its unique mechanism of action allows it to influence cellular homeostasis, making it a potential candidate for drug development.

Table 2: Potential Therapeutic Applications

| Condition | Mechanism of Action | References |

|---|---|---|

| Cardiovascular Diseases | Inhibition of NHE1 reduces cellular stress | |

| Cancer | Modulation of tumor microenvironment |

Industrial Applications

In industrial settings, BIX Hydrochloride is utilized in drug development processes targeting NHE1. Its properties facilitate the formulation of new therapeutic agents, enhancing efficacy and safety profiles.

Table 3: Comparison with Similar Compounds

| Compound | Primary Use | Unique Feature |

|---|---|---|

| BIX Hydrochloride | NHE1 inhibition | Selective action on NHE1 |

| Ambroxol Hydrochloride | Mucolytic agent | Broad spectrum mucolytic |

| Bromhexine Hydrochloride | Mucolytic agent | Similar to Ambroxol |

作用機序

類似の化合物との比較

類似の化合物

カリポライド: 研究や潜在的な治療用途における類似の用途を持つもう1つの強力なNHE1阻害剤.

BI-9627: 優れた選択性と薬物動態を持つ非常に強力なNHE1阻害剤.

Phx-3: 有望な抗癌特性を持つ、アミロライド系ではないNHE1阻害剤.

独自性

BIX NHE1阻害剤は、NHE2やNHE3などの他のアイソフォームよりもNHE1に対して高い効力と選択性を有するため、際立っています。 この選択性により、標的外効果の可能性が減少し、研究や潜在的な治療用途における有用性が向上します.

類似化合物との比較

1,4-Benzenedicarboxylate (BDC)

- Structural Differences: BDC uses carboxylate groups for metal coordination, forming rigid, linear frameworks (e.g., MOF-5), whereas BIX HCl relies on imidazole’s nitrogen donors, creating flexible, tetrahedral geometries .

- Coordination Modes: BDC typically adopts bridging bidentate modes, while this compound’s imidazole groups allow monodentate or bridging coordination, enabling diverse topologies.

- Porosity : BDC-based MOFs (e.g., IRMOFs) exhibit higher surface areas (>3,000 m²/g) compared to this compound frameworks (~500–1,000 m²/g), attributed to BDC’s linearity and stronger metal-carboxylate bonds .

2-Methylimidazole (ZIF-8 Ligand)

- Functionality : Both ligands use imidazole for Zn²⁺ coordination, but ZIF-8’s 2-methylimidazole creates zeolitic topologies with microporosity (<2 nm pores). This compound’s bulkier structure yields mesoporous DA-NCPs (~5–10 nm pores), favoring macromolecule (e.g., dopamine) encapsulation .

- Stability : ZIF-8 is hydrolytically stable in water, whereas this compound frameworks may degrade under physiological conditions, requiring stabilization via crosslinking .

Functional Comparison with Drug Delivery Systems

PLGA Nanoparticles

- Loading Efficiency : PLGA relies on hydrophobic interactions for drug loading (~5–10% efficiency), while this compound’s porous DA-NCPs achieve >20% dopamine loading via size-selective entrapment .

- Release Kinetics : PLGA exhibits burst release (50% within 24 hours), whereas DA-NCPs sustain release over 72 hours due to coordination-controlled diffusion .

Zeolitic Imidazolate Frameworks (ZIFs)

- Biocompatibility : ZIF-8 shows cytotoxicity at high concentrations (>100 µg/mL), whereas this compound-based DA-NCPs demonstrate lower toxicity (IC₅₀ > 200 µg/mL) in neuronal cells .

- Targeting : DA-NCPs exploit intranasal pathways for blood-brain barrier bypass, a feature absent in most ZIFs .

Data Tables

Table 1: Structural and Functional Properties of this compound and Comparable Ligands

Table 2: Comparative Drug Delivery Performance

| System | Loading Efficiency (%) | Release Duration (h) | Toxicity (IC₅₀, µg/mL) |

|---|---|---|---|

| This compound DA-NCPs | 20–25 | 72 | >200 |

| PLGA Nanoparticles | 5–10 | 24 | >500 |

| ZIF-8 | 15–20 | 48 | 100 |

| Key Reference |

Research Findings and Discussion

- Structural Advantages : this compound’s flexible coordination enables adaptive porosity, critical for encapsulating dopamine (MW 153.18 g/mol), whereas rigid frameworks like BDC-MOFs are better suited for small molecules (e.g., H₂, CO₂) .

- Functional Superiority : DA-NCPs outperform PLGA in sustained release, attributed to coordination chemistry moderating diffusion rates. However, scalability remains a challenge compared to PLGA’s established manufacturing .

- Limitations : this compound frameworks exhibit lower thermal stability (<200°C) than carboxylate-based MOFs (>400°C), restricting high-temperature applications .

生物活性

BIX HCl, or BIX-01294 hydrochloride, is a compound that has garnered significant attention in the field of biological research due to its potential therapeutic applications, particularly in cancer treatment and epigenetic modulation. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, effects on cellular processes, and implications for future research.

This compound is primarily recognized as a selective inhibitor of the enzyme G9a , a histone methyltransferase that plays a crucial role in the methylation of histone H3 at lysine 9 (H3K9). This modification is associated with transcriptional repression and is involved in various cellular processes, including gene expression regulation and chromatin remodeling. By inhibiting G9a, this compound can lead to the reactivation of silenced genes, which is particularly relevant in cancer biology where tumor suppressor genes may be epigenetically silenced.

Biological Activity and Effects

The biological activity of this compound has been extensively studied across different cell lines and models. Here are some notable findings:

-

Anticancer Activity : this compound has shown promising results in various cancer models. For instance:

- In human lung cancer cell lines (A549), treatment with this compound resulted in a significant reduction in cell viability with an IC50 value around 5 µM .

- In breast cancer models (MCF-7), this compound induced apoptosis and inhibited cell proliferation through the reactivation of p21WAF1/CIP1 and other tumor suppressor genes .

- Epigenetic Modulation : The compound's ability to alter gene expression profiles has been demonstrated:

- Neuroprotective Effects : Recent studies have suggested that this compound may also have neuroprotective properties:

Data Table: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 Value | Observations |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | ~5 µM | Reduced cell viability; induced apoptosis |

| Anticancer | MCF-7 (Breast Cancer) | Not specified | Reactivated p21WAF1/CIP1; inhibited proliferation |

| Neuroprotection | Neurodegenerative Model | Not specified | Improved cognitive function; reduced neuronal death |

Case Study 1: Breast Cancer Treatment

In a controlled study involving MCF-7 cells treated with this compound, researchers observed a significant downregulation of anti-apoptotic proteins such as Bcl-2 and an upregulation of pro-apoptotic factors like Bax. These changes were linked to enhanced apoptosis rates, suggesting that G9a inhibition could be a viable strategy for breast cancer therapy .

Case Study 2: Neurodegeneration

A recent investigation into the effects of this compound on neuronal cells exposed to oxidative stress showed that treatment with the compound significantly reduced markers of oxidative damage and inflammation. The study concluded that this compound could serve as a potential therapeutic agent for neurodegenerative diseases by promoting neuronal survival through epigenetic modifications .

Q & A

Q. What is the molecular mechanism of BIX HCl as an ER stress inhibitor, and how should researchers validate its efficacy in cell culture models?

this compound (BiP Inducer X) inhibits ER stress by modulating the unfolded protein response (UPR). To validate its efficacy, researchers should:

- Measure UPR markers (e.g., BiP/GRP78, CHOP, XBP1 splicing) via qRT-PCR or Western blot after treatment .

- Compare ER stress levels in control vs. BIX-treated groups using fluorescence-based assays (e.g., ER-Tracker) .

- Include positive/negative controls (e.g., DMSO for stress induction, untreated cells for baseline measurements) to contextualize results .

- Replicate experiments across multiple cell passages to ensure reproducibility .

Q. How can researchers determine the optimal concentration of this compound for experimental use without inducing cytotoxicity?

- Conduct dose-response assays : Test this compound across a range (e.g., 0.1–10 µM) and measure viability via MTT or ATP assays .

- Assess ER stress inhibition thresholds : Use IC50 values for UPR markers (e.g., BiP suppression) to identify non-toxic, effective doses .

- Cross-reference literature : Published studies often report effective concentrations (e.g., 1–5 µM in CHO cells ), but lab-specific validation is critical .

Q. What experimental controls are essential when studying this compound in ER stress models?

- Negative controls : Untreated cells or vehicle-only (e.g., DMSO) to establish baseline stress levels.

- Positive controls : Known ER stress inducers (e.g., tunicamycin, thapsigargin) to confirm stress pathway activation .

- Rescue experiments : Co-treatment with this compound and stress inducers to verify inhibitory specificity .

- Technical replicates : At least three independent experiments to account for biological variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across different cell lines or experimental conditions?

- Systematic variable testing : Isolate factors like cell type, media composition, or stress induction methods using factorial experimental design .

- Mechanistic profiling : Compare UPR pathway activation (e.g., ATF6 vs. IRE1/XBP1 branches) to identify cell-specific responses .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher BIX efficacy in secretory cells vs. non-secretory lines) .

Q. What methodologies are recommended for investigating this compound’s off-target effects in long-term studies?

- Transcriptomic/proteomic screens : Use RNA-seq or mass spectrometry to identify pathways altered by prolonged BIX exposure .

- Phenotypic tracking : Monitor changes in proliferation, apoptosis, or organelle morphology over time .

- Kinetic assays : Measure BIX’s half-life and metabolic stability to rule out degradation-related artifacts .

Q. How can this compound be integrated into multi-omics studies to explore its role in ER stress-related diseases?

- Multi-layered data integration : Combine transcriptomic, proteomic, and metabolomic datasets to map BIX’s impact on ER-lysosome crosstalk or autophagy .

- Pathway enrichment analysis : Tools like GSEA or DAVID can highlight BIX-modulated pathways (e.g., protein folding, redox homeostasis) .

- In vivo validation : Use transgenic models (e.g., ER stress-sensitive mice) to correlate omics findings with physiological outcomes .

Methodological Best Practices

- Experimental design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses .

- Data reporting : Follow journal guidelines (e.g., Beilstein Journal) for detailing compound preparation, characterization, and statistical methods .

- Reproducibility : Archive raw data (e.g., spectra, flow cytometry files) in public repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。